

Miransertib preclinical studies in mouse models

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Compound Focus: Miransertib

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Experimental Model & Protocol

The preclinical study utilized a **mouse retina-derived in vivo model** to mimic the formation of PI3K-mutant driven vascular malformations [1]. The detailed methodology is as follows:

- Model Generation:** Vascular malformations were induced in mutant mice by introducing a specific mutation in the catalytic domain of the **PI3K protein** (phosphoinositide 3-kinase) [1].
- Treatment Protocol:** The mutant mice were treated with the AKT inhibitor **miransertib**. The treatment was administered to test its effect on reversing or halting the formation of abnormal vasculature [1].
- In Vitro Validation:** The results from the mouse model were further confirmed using isolated endothelial cells from actual patients with vascular malformations [1].

Key Findings & Quantitative Data

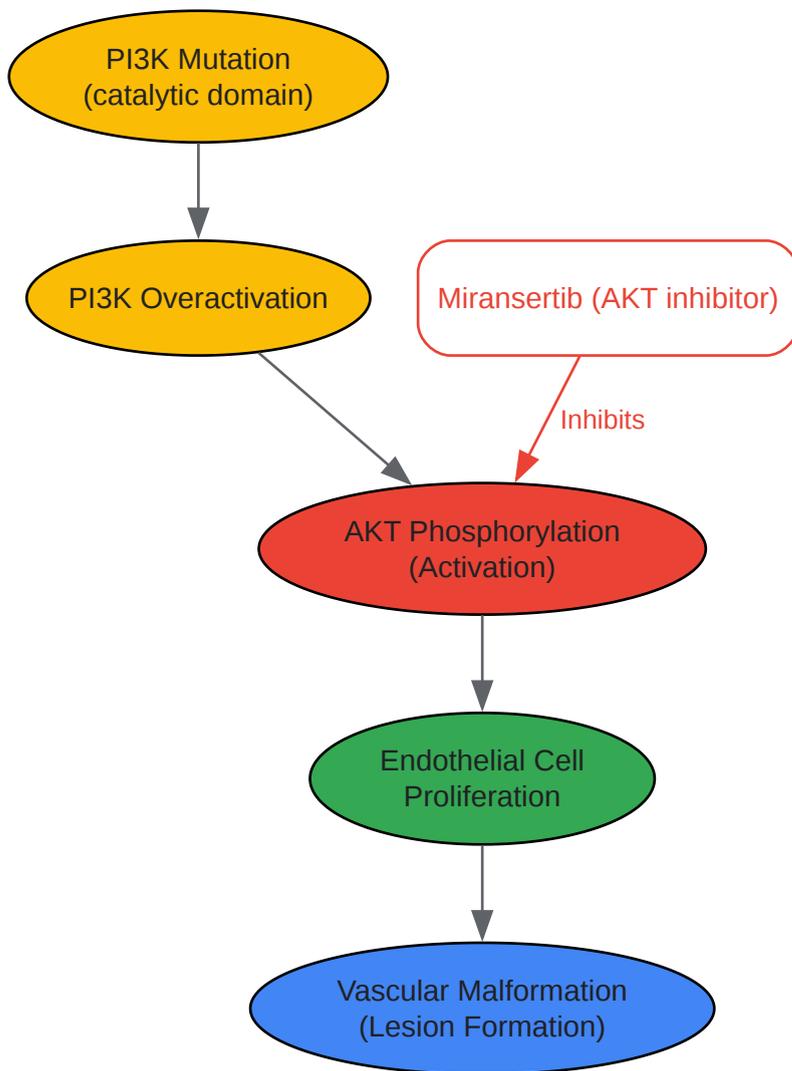
The study demonstrated that **miransertib** is a promising candidate for molecular therapy. The table below summarizes the core outcomes:

Experimental Aspect	Findings/Outcome
Target Pathway	PI3K/AKT signaling pathway [1].

Experimental Aspect	Findings/Outcome
Effect of PI3K Mutation	Triggered a proliferative state in endothelial cells, leading to lesion formation [1].
Miransertib Treatment Effect	Reduced proliferation of endothelial cells and their capacity to form abnormal vasculature [1].
Clinical Correlation	Patient-derived endothelial cells showed similar responses in vitro [1].

Signaling Pathway & Drug Mechanism

The diagram below illustrates the molecular pathway involved in the formation of vascular malformations and the point where **miransertib** acts as an effective inhibitor. This pathway is based on the research showing that mutations in PI3K lead to overactivation of AKT, which **miransertib** targets [1].



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Miransertib inhibits the PI3K/AKT pathway to prevent vascular malformations.

Research Implications and Context

This research provides a robust preclinical foundation for **miransertib** in treating low-flow vascular malformations. The study indicates that **active angiogenesis is necessary** for these malformations to develop, which explains why they typically originate during embryonic development or during later life events like wound healing [1].

It is important to note that the **5XFAD mouse model** is a recognized model for Alzheimer's Disease [2], but the search results do not establish a link between it and **miransertib** testing.

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References

1. New experimental model for vascular malformations leads to the... [medicalxpress.com]
2. Comprehensive Evaluation of the 5XFAD Mouse for Model ... Preclinical [pubmed.ncbi.nlm.nih.gov]

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